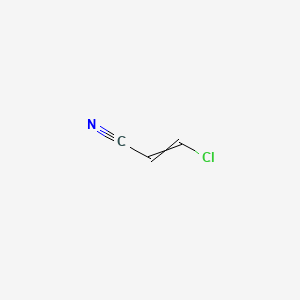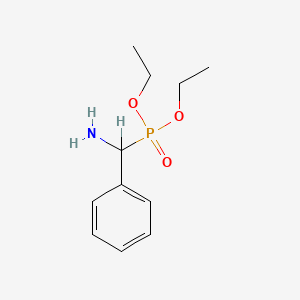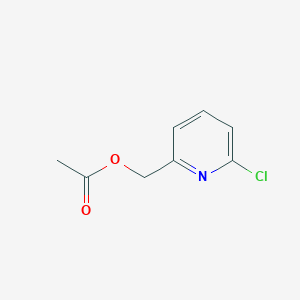
3-(Benzylamino)butyronitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylamino)butyronitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a benzylamino group attached to a butanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-(Benzylamino)butyronitrile can be synthesized through several methods. One common approach involves the reaction of benzylamine with butanenitrile under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced techniques such as continuous flow reactors. These methods allow for the efficient and scalable production of the compound, ensuring high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Benzylamino)butyronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylamino butanoic acid, while reduction can produce benzylamino butylamine.
Aplicaciones Científicas De Investigación
3-(Benzylamino)butyronitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Benzylamino)butyronitrile involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The nitrile group can also participate in nucleophilic addition reactions, further contributing to the compound’s activity.
Comparación Con Compuestos Similares
Butanenitrile: A simpler nitrile compound with a similar backbone but lacking the benzylamino group.
Benzylamine: Contains the benzylamino group but lacks the nitrile functionality.
Benzylcyanide: Similar structure but with a different substitution pattern.
Uniqueness: 3-(Benzylamino)butyronitrile is unique due to the presence of both the benzylamino and nitrile groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H14N2 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
3-(benzylamino)butanenitrile |
InChI |
InChI=1S/C11H14N2/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,13H,7,9H2,1H3 |
Clave InChI |
MDTVXRYDNXZXNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC#N)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(Cyclobutylmethoxy)benzoyl]glycine](/img/structure/B8629593.png)



![1-[(4-Methoxyphenyl)sulfonyl]-D-proline](/img/structure/B8629617.png)




